ivDde-Lys(Fmoc)-OH
Description
Evolution of Orthogonal Protection in Solid-Phase Peptide Synthesis
The concept of "orthogonal protection" revolutionized peptide synthesis. An orthogonal protection scheme employs multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical reaction without affecting the others. rsc.org This principle was formally developed by Barany and Merrifield in 1977. peptide.com The initial SPPS strategy, introduced by Merrifield in 1964, used Boc for temporary α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.com While groundbreaking, this Boc/Bzl scheme was not truly orthogonal, as both groups are removed by acidic conditions, albeit of different strengths. researchgate.net
A significant leap forward came with the introduction of the base-labile Fmoc group by Carpino and Han in 1970. peptide.com This led to the development of the Fmoc/tBu (tert-butyl) strategy, which represents a truly orthogonal system. rsc.orgresearchgate.net In this approach, the α-amino Fmoc group is removed with a base (typically piperidine), while the acid-labile side-chain protecting groups (like tBu) remain intact. nih.govresearchgate.net This combination allows for greater flexibility and is now the predominant method used in SPPS. csic.es The quest for even more complex architectures, such as branched or cyclic peptides, has driven the development of additional, mutually orthogonal protecting groups, creating "triorthogonal" or even "four-dimensional" protection schemes. csic.esrsc.org These advanced systems enable chemists to selectively unmask specific sites on a fully assembled peptide for further modification while it is still attached to the solid support. csic.es
Significance of Lysine (B10760008) Residues in Peptide and Protein Architecture
Lysine, one of the 22 proteinogenic amino acids, plays a crucial role in the structure and function of peptides and proteins. wikipedia.orgwikipedia.org Its side chain features a primary amino group (the ε-amino group) at the end of a flexible four-carbon aliphatic chain. This gives lysine an amphipathic character, with a positively charged group and a hydrophobic tail. wikipedia.org This structure allows lysine to be located both on the protein exterior, interacting with the aqueous environment, and in buried solvent channels. wikipedia.org
The ε-amino group of lysine is a key site for a vast array of post-translational modifications (PTMs), which are crucial for regulating protein function. nih.gov These modifications include acetylation, methylation, ubiquitylation, and sumoylation, each of which can dramatically alter a protein's activity, localization, or interactions. wikipedia.orgacs.org For instance, histone modifications on lysine residues are fundamental to epigenetic regulation, controlling gene expression by altering chromatin structure. wikipedia.orgacs.org In structural proteins like collagen, lysine is involved in cross-linking, which provides stability and tensile strength. wikipedia.org Furthermore, the nucleophilicity and high abundance of lysine on protein surfaces make it a primary target for bioconjugation, the process of chemically linking molecules like drugs, imaging agents, or polymers (like PEG) to a protein. nih.gov
Overview of ivDde-L-Lys(Fmoc)-OH within Contemporary Peptide Chemistry Research
Within the context of advanced orthogonal strategies, ivDde-L-Lys(Fmoc)-OH has emerged as a vital tool. This compound is a derivative of L-lysine where the α-amino group is protected by the base-labile Fmoc group, and the ε-amino group is protected by the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. chempep.com This dual protection makes it exceptionally useful for Fmoc-based SPPS. chempep.com
The key feature of the ivDde group is its unique deprotection condition: it is stable to the basic conditions used to remove Fmoc groups (e.g., piperidine) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA). vulcanchem.comsigmaaldrich.com However, it can be selectively and cleanly removed under very mild conditions by treatment with a dilute solution of hydrazine (B178648) (typically 2%) in a solvent like dimethylformamide (DMF). vulcanchem.comsigmaaldrich-jp.com This orthogonality allows researchers to build a full peptide chain, then selectively expose the lysine side-chain's amino group for specific modifications. cem.com
This capability is instrumental in a variety of research applications:
Synthesis of Branched Peptides: The ε-amino group of the deprotected lysine can serve as an anchor point to synthesize a second, different peptide chain, creating well-defined, unsymmetrically branched structures. vulcanchem.comcem.com
Site-Specific Conjugation: It allows for the precise attachment of molecules such as fluorescent labels, biotin (B1667282) tags, or drug payloads to a specific lysine residue within a peptide sequence. vulcanchem.com
Cyclic Peptides: It can be used to form cyclic peptides by creating a bond between the lysine side chain and another part of the peptide.
The development of the ivDde group, an improvement on the earlier Dde group, provides enhanced stability and reliability, making Fmoc-L-Lys(ivDde)-OH a standard and indispensable reagent for creating complex, modified peptides for therapeutic, diagnostic, and materials science research. sigmaaldrich.comsigmaaldrich-jp.comnottingham.ac.uk
Compound Information Table
| Compound Name | Abbreviation | Role/Function |
| Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-lysine | ivDde-L-Lys(Fmoc)-OH or Fmoc-L-Lys(ivDde)-OH | Orthogonally protected amino acid for SPPS. chempep.com |
| tert-Butyloxycarbonyl | Boc | Acid-labile α-amino protecting group. americanpeptidesociety.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile α-amino protecting group. americanpeptidesociety.org |
| Benzyl | Bzl | Acid-labile side-chain protecting group. peptide.com |
| tert-Butyl | tBu | Acid-labile side-chain protecting group. rsc.org |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine-labile side-chain protecting group. nottingham.ac.uk |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine-labile side-chain protecting group, enhanced stability over Dde. chempep.comsigmaaldrich-jp.com |
| Trifluoroacetic Acid | TFA | Strong acid used for cleavage of Boc groups and peptides from resin. vulcanchem.com |
| Piperidine (B6355638) | Organic base used for cleavage of Fmoc groups. vulcanchem.com | |
| Dimethylformamide | DMF | Polar organic solvent used in SPPS. vulcanchem.com |
| Hydrazine | Reagent used for the selective cleavage of Dde and ivDde groups. vulcanchem.com |
Chemical Properties of ivDde-L-Lys(Fmoc)-OH
| Property | Value/Description | Source |
| CAS Number | 204777-78-6 | chempep.com |
| Molecular Formula | C₃₄H₄₂N₂O₆ | chempep.com |
| Molecular Weight | 574.7 g/mol | chempep.comvulcanchem.com |
| Appearance | Off-white to pale yellow powder | abbexa.com |
| Solubility | Soluble in polar organic solvents like DMF and DMSO | chempep.comvulcanchem.com |
| α-Amino Protection | Fmoc (9-fluorenylmethoxycarbonyl) | chempep.comvulcanchem.com |
| ε-Amino Protection | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | chempep.comvulcanchem.com |
| Fmoc Deprotection | Basic conditions (e.g., 20% piperidine in DMF) | vulcanchem.com |
| ivDde Deprotection | Mildly basic conditions (e.g., 2% hydrazine in DMF) | vulcanchem.com |
| Stability | The ivDde group is stable to piperidine and TFA | vulcanchem.comsigmaaldrich-jp.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUYNKHCHODACY-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies Involving Ivdde L Lys Fmoc Oh
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
The successful incorporation of ivDde-L-Lys(Fmoc)-OH into an SPPS workflow is fundamental to its utility. This process involves coupling the amino acid to a growing peptide chain anchored to a solid resin support. The primary challenge associated with this building block is the steric hindrance presented by the bulky ivDde group, which can impede coupling efficiency. chempep.com
Optimization of Coupling Procedures for ivDde-L-Lys(Fmoc)-OH Incorporation
To ensure efficient incorporation and overcome potential steric hindrance, several optimization strategies have been developed. These methods focus on enhancing reaction conditions and the reactivity of the components.
Key optimization strategies include:
Co-solvents: The use of co-solvents, such as dimethyl sulfoxide (B87167) (DMSO) in N,N-dimethylformamide (DMF), can improve the solubility and presentation of the amino acid for coupling.
Pre-activation: Activating the carboxylic acid group of ivDde-L-Lys(Fmoc)-OH with a coupling reagent like 1-hydroxybenzotriazole (B26582) (HOBt) and diisopropylcarbodiimide (DIC) for a short period before addition to the resin can significantly enhance reactivity.
Resin Swelling: Ensuring the solid support is adequately swelled, often with a solvent like dichloromethane (B109758) (DCM), improves the accessibility of the reactive sites on the growing peptide chain.
Microwave-Assisted SPPS: The application of microwave energy can enhance coupling efficiency, particularly in sterically demanding sequences, by accelerating reaction rates. vulcanchem.com
Double Coupling: In difficult contexts, performing the coupling reaction twice ensures that the incorporation of the sterically hindered residue proceeds to completion.
| Strategy | Description | Primary Benefit | Reference |
|---|---|---|---|
| Co-Solvent Addition | Utilizing a mixture of solvents, such as 20% DMSO in DMF. | Improves dissolution and accessibility of the reagent. | |
| Pre-activation | Activating the amino acid with HOBt/DIC for 5 minutes prior to coupling. | Enhances the reactivity of the carboxylic acid group. | |
| Optimized Resin Swelling | Pre-swelling the resin support with a suitable solvent like DCM. | Increases accessibility of peptide chains on the resin. | |
| Microwave-Assisted SPPS | Applying microwave irradiation during the coupling step. | Accelerates reaction kinetics and overcomes steric barriers. | vulcanchem.com |
| Double Coupling | Repeating the coupling step to drive the reaction to completion. | Maximizes yield for challenging coupling reactions. |
Comparative Analysis of Resin Compatibility for ivDde-L-Lys(Fmoc)-OH
The ivDde protecting group is characterized by its stability under both the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage of the peptide from many common resins. vulcanchem.comsigmaaldrich.com This stability makes ivDde-L-Lys(Fmoc)-OH compatible with a variety of solid supports used in Fmoc-SPPS.
| Resin Type | Typical Cleavage Condition | Compatibility with ivDde Group | Reference |
|---|---|---|---|
| Wang Resin | High concentration of TFA (e.g., 95%) | High. The ivDde group is stable to TFA. | vulcanchem.comsigmaaldrich.com |
| Rink Amide Resin | High concentration of TFA (e.g., 95%) | High. The ivDde group is stable to TFA. | vulcanchem.com |
| 2-Chlorotrityl (2-CTC) Resin | Mildly acidic (e.g., TFE/DCM or 1% TFA) | High. These conditions do not affect the ivDde group. | sigmaaldrich-jp.com |
Orthogonal Deprotection Strategies
A cornerstone of the utility of ivDde-L-Lys(Fmoc)-OH is its role in orthogonal protection schemes. This allows for the selective unmasking of the lysine (B10760008) side-chain ε-amino group for subsequent modification, such as branching, cyclization, or conjugation, while the rest of the peptide remains protected. vulcanchem.comchempep.com The removal of the Nα-Fmoc group with piperidine (B6355638) and the Nε-ivDde group with hydrazine (B178648) are independent and non-interfering reactions.
Selective Removal of the Nε-ivDde Protecting Group
The selective cleavage of the ivDde group is a critical step that liberates the lysine side-chain for targeted chemical modifications. This reaction must be efficient and clean, without disturbing other protecting groups like tert-butyl (tBu) or trityl (Trt) ethers and esters, or the peptide's connection to the resin. vulcanchem.com
The standard and most widely used method for the removal of the ivDde group is treatment with a dilute solution of hydrazine in a suitable solvent, typically DMF.
Standard Conditions: A solution of 2% hydrazine in DMF is typically employed. vulcanchem.comsigmaaldrich.com The deprotection is often performed in several short, repeated treatments (e.g., 3 treatments of 3 minutes each) to ensure completeness and minimize potential side reactions. vulcanchem.com
Reaction Kinetics and Monitoring: The rate of ivDde removal can be influenced by several factors. The reaction can be sluggish if the peptide sequence is prone to aggregation or if the ivDde-protected lysine is located near the C-terminus of the peptide. sigmaaldrich.comsigmaaldrich-jp.com Progress of the deprotection can be conveniently monitored by UV spectrophotometry, as the indazole byproduct released during cleavage has a strong absorbance around 290 nm. sigmaaldrich.comsigmaaldrich-jp.com
| Parameter | Condition/Value | Purpose/Note | Reference |
|---|---|---|---|
| Reagent | Hydrazine | Nucleophile that cleaves the ivDde group. | sigmaaldrich.com |
| Concentration | 2% (v/v) | Standard concentration for effective cleavage. Can be increased to 10% for difficult cases. | vulcanchem.comsigmaaldrich.com |
| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for SPPS that swells the resin. | vulcanchem.com |
| Typical Protocol | 3 x 3 minutes | Multiple short treatments ensure complete removal. | vulcanchem.com |
| Monitoring | UV Absorbance at ~290 nm | Detects the formation of the chromophoric indazole byproduct. | sigmaaldrich.comsigmaaldrich-jp.com |
While hydrazine is effective, its use can sometimes be problematic, especially in the context of automated synthesis or with sensitive peptide sequences. This has led to the exploration of alternative reagents.
Hydroxylamine (B1172632): Hydroxylamine can also be used to remove the ivDde group and is sometimes employed as an alternative to hydrazine. chempep.com
Hydroxylamine Hydrochloride/Imidazole (B134444): For cases where ivDde removal with hydrazine is particularly difficult due to aggregation, a mixture of hydroxylamine hydrochloride and imidazole in a solvent like N-methyl-2-pyrrolidone (NMP) has been shown to achieve complete deprotection. sigmaaldrich.com
| Reagent/System | Conditions | Advantages/Use Case | Reference |
|---|---|---|---|
| Hydrazine | 2-10% in DMF | Standard, well-established method. | vulcanchem.comsigmaaldrich.com |
| Hydroxylamine | Not specified | Alternative nucleophile to hydrazine. | chempep.com |
| Hydroxylamine HCl / Imidazole | In NMP | Effective for difficult sequences where hydrazine fails due to peptide aggregation. | sigmaaldrich.com |
Hydrazine-Mediated Cleavage Conditions and Reaction Kinetics
Selective Removal of the Nε-Fmoc Protecting Group for On-Resin Modifications
A key synthetic manipulation involving ivDde-L-Lys(Fmoc)-OH is the selective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group from the ε-amino position of the lysine residue after its incorporation into the peptide chain. sigmaaldrich-jp.com This unmasks a reactive primary amine on the side chain, making it available for various on-resin modifications, such as the attachment of labels, the formation of branched peptides, or the synthesis of cyclic structures. peptide.comchempep.com This strategy is particularly advantageous as it allows for side-chain modification to be carried out during the chain extension process. sigmaaldrich.comsigmaaldrich-jp.com
The standard and most widely adopted method for the removal of the Fmoc group is treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). chempep.compublish.csiro.auwikipedia.org This protocol leverages the base-lability of the Fmoc group. publish.csiro.au
Commonly used protocols involve treating the peptide-resin with a 20% (v/v) solution of piperidine in DMF. sigmaaldrich.comwikipedia.orgvulcanchem.com The deprotection is typically rapid, with half-lives reported to be on the order of seconds. publish.csiro.au A typical cycle involves one or two short treatments (e.g., 2 x 5 minutes) to ensure complete removal of the Fmoc group. vulcanchem.com The progress of the deprotection can be monitored spectrophotometrically by detecting the dibenzofulvene-piperidine adduct, which has a strong UV absorbance. sigmaaldrich-jp.com
| Reagent | Concentration (v/v) | Solvent | Typical Treatment Time |
| Piperidine | 20% | DMF | 2 x 5 minutes vulcanchem.com |
| Piperidine | 5-50% | DMF | Varies |
| Piperazine | 5% | DMF | ~30 seconds (t1/2) publish.csiro.au |
The primary advantage of the ivDde/Fmoc protecting group pair is its orthogonality. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is designed to be stable under the basic conditions required for Fmoc removal. sigmaaldrich.comsigmaaldrich-jp.com The steric hindrance provided by the ivDde group enhances its stability compared to the related Dde group, making it resistant to piperidine treatment. cenmed.com Studies have shown that ivDde-protected primary amines are stable to 20% piperidine in DMF, showing no cleavage even after 24 hours in some tests. sigmaaldrich.com
However, some studies have noted potential challenges. Although significantly more stable than Dde, the ivDde group may not be completely inert to repeated or prolonged piperidine treatments throughout the synthesis of a long peptide sequence. researchgate.net Some degradation or loss of the ivDde group has been reported, which could lead to undesired byproducts. researchgate.net To mitigate this, it is sometimes recommended to shorten the duration of piperidine exposure during the Fmoc deprotection steps. researchgate.net Furthermore, migration of the ivDde group from a lysine side chain to a newly deprotected α-amino group has been observed in some contexts, a side reaction that can be accelerated by piperidine. researchgate.net The more sterically hindered nature of ivDde compared to Dde makes this migration less likely, but it remains a consideration in complex syntheses. cenmed.compeptide.com
Piperidine-Based Deprotection Protocols
Sequential Deprotection Schemes in Complex Peptide Architectures
The use of ivDde-L-Lys(Fmoc)-OH is a cornerstone of strategies for building complex peptides, such as branched or multi-functionalized structures. The defined sequence of deprotection allows for precise, site-specific modifications on the solid support.
A typical synthetic sequence is as follows:
Incorporation : The ivDde-L-Lys(Fmoc)-OH amino acid is coupled to the growing peptide chain on the solid-phase resin. sigmaaldrich.comsigmaaldrich-jp.com
Selective Nε-Fmoc Removal : The resin is treated with a piperidine/DMF solution to remove the Fmoc group from the lysine side chain, exposing the ε-amino group. The Nα-ivDde group remains intact. sigmaaldrich.comsigmaaldrich-jp.com
On-Resin Side-Chain Modification : A desired molecule, such as a carboxylic acid-functionalized label, a fatty acid, or another peptide chain, is coupled to the newly freed ε-amino group. sigmaaldrich.comsigmaaldrich-jp.compeptide.com
Nα-ivDde Removal : The temporary Nα-ivDde protecting group is then removed by treating the resin with a solution of 2% hydrazine in DMF. sigmaaldrich.comsigmaaldrich-jp.comvulcanchem.com
Chain Elongation : With the α-amino group now free, the synthesis of the main peptide backbone can be resumed in the standard manner. sigmaaldrich.comsigmaaldrich-jp.com
This sequential approach avoids potential problems where the ivDde group might be difficult to remove if it is located in an aggregated region or near the C-terminus of a fully assembled peptide. sigmaaldrich-jp.com By modifying the side chain mid-synthesis, chemists can ensure efficient reactions and purification.
Mechanistic Investigations of Protecting Group Lability
The successful application of ivDde-L-Lys(Fmoc)-OH in complex synthetic schemes is underpinned by the distinct chemical mechanisms governing the lability of the Fmoc and ivDde protecting groups.
The cleavage of the Fmoc group by a base like piperidine proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. publish.csiro.aupublish.csiro.au The process involves two main steps:
A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene (B118485) ring system. embrapa.brresearchgate.net This generates a resonance-stabilized conjugate base. embrapa.br
This is followed by a β-elimination step, which leads to the release of carbon dioxide and the formation of a highly reactive dibenzofulvene (DBF) intermediate. publish.csiro.auresearchgate.net
The DBF intermediate is immediately trapped by the excess amine (piperidine) in the solution to form a stable adduct, driving the equilibrium towards deprotection. researchgate.net
The deprotection of the ivDde group , in contrast, is achieved under mild, non-basic conditions using hydrazine. sigmaaldrich.comvulcanchem.com The mechanism involves the nucleophilic attack of hydrazine on the enone system of the ivDde group. This leads to a cyclization reaction that results in the formation of a stable, chromophoric 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole byproduct. sigmaaldrich.comsigmaaldrich-jp.com The release of this indazole derivative, which absorbs strongly at around 290 nm, allows for the convenient spectrophotometric monitoring of the deprotection reaction. sigmaaldrich.comsigmaaldrich-jp.com The orthogonality is ensured because hydrazine treatment does not cleave acid-labile side-chain protecting groups (like Boc or Trityl), while the ivDde group is stable to the acidic conditions often used for final cleavage from the resin. peptide.comchempep.com
| Protecting Group | Cleavage Reagent | Mechanism | Key Features |
| Fmoc | Piperidine (base) | E1cb Elimination publish.csiro.aupublish.csiro.au | Base-labile; yields UV-active dibenzofulvene adduct. sigmaaldrich-jp.com |
| ivDde | Hydrazine (nucleophile) | Nucleophilic attack/Cyclization sigmaaldrich-jp.com | Hydrazine-labile; stable to base and acid; yields UV-active indazole byproduct. sigmaaldrich.comsigmaaldrich-jp.com |
Applications of Ivdde L Lys Fmoc Oh in Advanced Peptide and Protein Constructs
Synthesis of Branched and Multivalent Peptides
The ability to create branched peptides, where additional peptide chains are grown from the side chain of an amino acid, has been instrumental in developing constructs like synthetic vaccines, drug delivery systems, and multivalent ligands. chempep.commerel.si ivDde-L-Lys(Fmoc)-OH is a cornerstone reagent for this purpose. chempep.comsigmaaldrich.com
Strategic Positioning of ivDde-L-Lys(Fmoc)-OH for Side-Chain Elongation
The strategic incorporation of ivDde-L-Lys(Fmoc)-OH into a peptide sequence allows the lysine (B10760008) side chain to serve as a branching point. chempep.com There are two primary approaches depending on which protecting group on the lysine is labile to the elongation chemistry. In the more common strategy using Fmoc-Lys(ivDde)-OH, the main peptide backbone is synthesized to completion. sigmaaldrich-jp.com Following this, the N-terminus is typically protected with a Boc group to prevent its participation in subsequent reactions. sigmaaldrich.com The ivDde group on the desired lysine residue is then selectively removed with hydrazine (B178648), exposing the ε-amino group. sigmaaldrich.commerel.si This newly liberated amine serves as the initiation point for the synthesis of a second peptide chain, creating a branched structure. merel.si
Alternatively, the isomeric building block, ivDde-L-Lys(Fmoc)-OH, offers a different strategic advantage. This derivative allows for the modification of the lysine side-chain to be carried out during the main chain extension. sigmaaldrich.comsigmaaldrich-jp.com After incorporating ivDde-L-Lys(Fmoc)-OH, the side-chain Fmoc group is removed with piperidine (B6355638), and the desired moiety or a new peptide chain can be built upon the ε-amino group. sigmaaldrich.comsigmaaldrich.com Once the side-chain synthesis is complete, the ivDde group at the α-amino position is removed with hydrazine to allow for the continuation of the main peptide backbone synthesis. sigmaaldrich.comsigmaaldrich-jp.com This approach can be particularly useful for avoiding issues with sluggish ivDde removal that can sometimes occur when the group is located near the C-terminus or within an aggregated peptide sequence. sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de
Methodologies for Divergent Peptide Branching
Divergent synthesis is a powerful strategy for creating multivalent molecules, such as multiple antigen peptides (MAPs), where multiple copies of a peptide are displayed on a core scaffold. researchgate.net The use of ivDde-L-Lys(Fmoc)-OH is central to many divergent syntheses.
A typical divergent strategy involves starting with a resin-bound lysine where both the α- and ε-amino groups are orthogonally protected, for instance with Fmoc and ivDde respectively using Fmoc-Lys(ivDde)-OH. researchgate.net The Fmoc group is removed first, allowing for the synthesis of the first peptide sequence on the α-amino group. researchgate.net After completion, the N-terminus of this first peptide is capped, often with a Boc group. researchgate.net Subsequently, the ivDde group is removed from the lysine side chain using hydrazine, exposing the ε-amino group. researchgate.net A second, different peptide sequence can then be synthesized at this position, leading to an unsymmetrically branched peptide. merel.si Microwave-assisted SPPS has been shown to enhance the efficiency of coupling in these sterically hindered branched systems. vulcanchem.commerel.si
This divergent approach, facilitated by the orthogonal protection offered by ivDde-L-Lys(Fmoc)-OH, allows for the precise construction of complex, multifunctional peptide architectures with defined structures. nih.gov
Facilitating Site-Specific Bioconjugation and Labeling
The selective deprotection of the lysine side chain provided by ivDde-L-Lys(Fmoc)-OH makes it an invaluable tool for the site-specific attachment of various molecules to a peptide. chempep.compeptide.com This capability is crucial for developing diagnostic probes, targeted therapeutics, and for studying biological processes.
Covalent Attachment of Probes and Reporter Molecules
The exposed ε-amino group of lysine, after ivDde removal, serves as a nucleophilic handle for the covalent attachment of a wide array of molecules. nih.gov Fluorescent dyes, for example, can be attached to create labeled peptides for use in fluorescence imaging studies and receptor binding assays. vulcanchem.com This has been demonstrated in the synthesis of fluorescently labeled α-calcitonin gene-related peptide analogs. vulcanchem.com
Similarly, biotin (B1667282) can be conjugated to the lysine side chain for use in affinity purification or detection assays. chempep.com Other reporter molecules and probes, such as those containing sulfonyl fluorides for creating covalent inhibitors of protein-protein interactions, can also be introduced at this specific site. nih.govnih.govresearchgate.net This precise control over the location of the label ensures that the biological activity of the peptide is not compromised and that the probe is positioned for optimal function.
Derivatization with Polyethylene (B3416737) Glycol (PEG) Moieties
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic properties of therapeutic peptides. It can increase solubility, extend circulating half-life, and reduce immunogenicity. The use of ivDde-L-Lys(Fmoc)-OH allows for site-specific PEGylation, which is often preferable to random attachment at multiple sites. peptide.comchemdad.comchemicalbook.com
The synthesis strategy involves incorporating Fmoc-Lys(ivDde)-OH at the desired PEGylation site within the peptide sequence. After the full-length peptide is assembled on the solid support, the ivDde group is selectively removed with hydrazine. peptide.com An activated PEG molecule can then be coupled to the free ε-amino group of the lysine side chain. This ensures a homogenous product with a single, well-defined site of PEGylation. peptide.comchemicalbook.com
Incorporation of Functional Tags for Affinity and Detection Studies
Beyond fluorescent probes and PEG, the lysine side chain can be modified with a variety of other functional tags to facilitate research. chempep.com For instance, affinity tags can be attached to aid in the purification of the peptide or to study its interactions with other proteins. This selective modification is also crucial in the assembly of complex constructs like antibody-drug conjugates (ADCs) and multi-functional probes. vulcanchem.comsigmaaldrich.com
Researchers have utilized ivDde-L-Lys(Fmoc)-OH to synthesize peptides where the lysine side chain is modified for specific applications, such as attaching pesticides for conjugate studies or palmitoylating specific lysine residues while leaving others available for further labeling. vulcanchem.compeptide.com This versatility underscores the importance of the orthogonal protection scheme in creating tailored peptides for a wide range of scientific investigations. chempep.com
Interactive Data Tables
Table 1: Properties of Protecting Groups in ivDde-L-Lys(Fmoc)-OH
| Protecting Group | Protected Moiety | Deprotection Condition | Stability |
| Fmoc | α-amino group | 20% Piperidine in DMF vulcanchem.com | Stable to acid and hydrazine sigmaaldrich.com |
| ivDde | ε-amino group | 2-5% Hydrazine in DMF sigmaaldrich.comresearchgate.net | Stable to piperidine and TFA sigmaaldrich.comsigmaaldrich-jp.com |
Table 2: Applications and Methodologies
| Application | Key Methodological Step | Building Block Used | Example Construct |
| Branched Peptides | Selective removal of ivDde post-backbone synthesis to initiate side-chain growth. researchgate.net | Fmoc-Lys(ivDde)-OH | Multiple Antigen Peptides (MAPs) researchgate.net |
| Site-Specific Labeling | On-resin deprotection of ivDde to expose the ε-NH2 for coupling of a fluorescent dye. | Fmoc-Lys(ivDde)-OH | Fluorescently-labeled peptides |
| PEGylation | Coupling of an activated PEG moiety to the lysine side-chain after selective ivDde removal. peptide.com | Fmoc-Lys(ivDde)-OH | Site-specifically PEGylated peptides peptide.com |
| Divergent Synthesis | Sequential deprotection of Fmoc and ivDde groups to grow two different peptide chains from a single lysine. merel.si | Fmoc-Lys(ivDde)-OH | Unsymmetrical chimeric peptides merel.si |
Engineering of Modified Proteins and Protein Analogs
The ability to introduce specific modifications into peptides and proteins is essential for enhancing their therapeutic properties and for probing biological functions. Fmoc-L-Lys(ivDde)-OH serves as a key building block for these advanced engineering efforts.
The ivDde group offers superior stability compared to the related Dde protecting group; it is less prone to premature cleavage or migration to other free amines during prolonged synthesis cycles, which is especially important when synthesizing long or complex peptides. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This enhanced stability ensures higher fidelity of the final product.
Once the peptide backbone is assembled, the selective removal of the ivDde group provides a unique chemical handle on the lysine side-chain for introducing modifications that can dramatically alter the protein's properties.
Lipidation: Attaching fatty acids (e.g., palmitic acid) to the lysine side-chain can enhance membrane association and significantly prolong the in-vivo half-life of peptide drugs. Research has demonstrated the use of Fmoc-L-Lys(ivDde)-OH to palmitoylate specific lysine residues while leaving other lysines unmodified for subsequent labeling. peptide.com
PEGylation: The conjugation of polyethylene glycol (PEG) chains is a widely used strategy to increase the hydrodynamic size, solubility, and circulation time of protein therapeutics. The ε-amino group of lysine, exposed after ivDde removal, is a common site for PEG attachment. peptide.com
Table 2: Functional Modifications Enabled by ivDde-L-Lys(Fmoc)-OH
| Modification | Attached Moiety | Resulting Enhancement | Research Finding |
|---|---|---|---|
| Lipidation | Palmitic Acid | Increased membrane affinity, prolonged half-life. | Fmoc-L-Lys(ivDde)-OH was used for the selective palmitoylation of lysine residues in a peptide sequence. peptide.com |
| PEGylation | Polyethylene Glycol (PEG) | Improved stability, reduced renal clearance, increased solubility. | This building block is cited as being especially useful for preparing PEGylated peptides. peptide.com |
| Fluorescent Labeling | Fluorophores (e.g., Fluorescein, Rhodamine) | Enables visualization and tracking in biological assays. | The selective deprotection of the ivDde group allows for conjugation with labels and other functional groups. chempep.com |
Fmoc-L-Lys(ivDde)-OH is instrumental in the synthesis of complex peptide-protein conjugates, where a synthetic peptide is attached to a larger protein or another biomolecule. This strategy is used in the development of vaccines, targeted drug delivery systems, and tools for studying protein-protein interactions.
The synthesis of a histone H2B peptide fragment conjugated to a ubiquitin peptide fragment provides a clear example. merel.si In this work, Fmoc-L-Lys(ivDde)-OH was incorporated at the desired branching point in the histone peptide. After the linear sequence was complete, the ivDde group was removed with 5% hydrazine, and the second peptide (ubiquitin fragment) was synthesized directly onto the lysine side-chain. merel.si This approach, particularly when enhanced by microwave-assisted SPPS, allows for the efficient production of large, complex branched constructs that would be difficult to synthesize by other means. merel.si
Incorporation of Modified Lysine for Enhanced Stability and Functionality
Development of Peptide-Based Scaffolds for Specialized Research Applications
The lysine side-chain, when deprotected selectively, can serve as an initiation point for growing new peptide chains, leading to the formation of branched or dendritic peptide scaffolds. chempep.commerel.si These scaffolds are valuable in various fields, from immunology to materials science.
By incorporating one or more Fmoc-L-Lys(ivDde)-OH residues into a peptide backbone, chemists can create multivalent scaffolds. After the primary chain is synthesized, the ivDde groups are removed, and multiple copies of a bioactive peptide can be attached to the core. This multivalency can lead to a significant increase in binding avidity to cellular receptors due to the chelate effect.
Research has shown the use of Fmoc-L-Lys(ivDde)-OH in the rapid, microwave-assisted synthesis of a tetra-branched analog of an antifreeze peptide. merel.si Such branched structures are challenging to synthesize due to steric hindrance between the growing peptide chains, but the use of microwave energy and robust building blocks like Fmoc-L-Lys(ivDde)-OH can overcome these difficulties. merel.si These scaffolds can be used to mimic complex protein surfaces, develop synthetic vaccines, or create novel biomaterials with specific recognition properties.
Challenges and Optimization in the Utilization of Ivdde L Lys Fmoc Oh
Optimization of ivDde Deprotection Efficiency
The selective removal of the ivDde group is a critical step that enables site-specific manipulation of the lysine (B10760008) side chain. However, achieving complete deprotection can be challenging. The efficiency of this reaction is influenced by several factors, including the deprotection reagents, reaction time, and the local environment of the peptide sequence itself.
The standard protocol for ivDde removal involves treating the peptide-resin with a 2% solution of hydrazine (B178648) in N,N-dimethylformamide (DMF). sigmaaldrich.compeptide.com This concentration is generally effective, but in cases of difficult sequences, deprotection can be sluggish and incomplete. sigmaaldrich.comsigmaaldrich.com Researchers have explored modifying both the hydrazine concentration and the reaction duration to improve yields.
Studies have shown that simply increasing the reaction time or the number of treatment cycles with 2% hydrazine may not be sufficient to drive the deprotection to completion, sometimes yielding only marginal improvements or achieving around 50% removal. biotage.com A more effective approach has been to increase the concentration of the hydrazine solution. In one optimization study, increasing the hydrazine concentration from 2% to 4% resulted in nearly complete ivDde removal, while keeping the reaction time short (3 minutes per treatment for 3 repetitions). biotage.com While concentrations as high as 10% hydrazine have been employed for particularly stubborn deprotections, caution is advised, as higher concentrations (above 2%) can increase the risk of side reactions, such as cleavage of the peptide backbone at glycine (B1666218) residues or the conversion of arginine to ornithine. sigmaaldrich.compeptide.comsigmaaldrich.com
| Condition No. | Hydrazine Conc. | Reaction Time per Repetition | No. of Repetitions | Observed Outcome | Reference |
|---|---|---|---|---|---|
| 1 | 2% | 3 min | 3 | Only a small fraction of ivDde removed. | biotage.com |
| 2 | 2% | 5 min | 3 | ~50% deprotection completion. | biotage.com |
| 3 | 2% | 3 min | 4 | Nominal increase in deprotection compared to 3 repetitions. | biotage.com |
| 4 | 4% | 3 min | 3 | Near complete ivDde removal. | biotage.com |
| 5 | 5% | 120 min | 1 | Completed removal monitored by spectrophotometry. | researchgate.net |
The primary structure and conformational state of the peptide chain play a significant role in the accessibility of the ivDde group to hydrazine. Deprotection can be particularly difficult and often incomplete when the ivDde-protected lysine residue is located near the C-terminus of the peptide or is part of a sequence prone to aggregation. sigmaaldrich.comiris-biotech.de
Peptide aggregation, which results from intermolecular hydrogen bonding between peptide chains, can physically shield the ivDde group, preventing the deprotection reagent from reaching the reaction site. ug.edu.plpeptide.com This phenomenon is a common challenge in SPPS, especially with longer or more hydrophobic sequences, and it can significantly reduce the yield of both coupling and deprotection steps. peptide.compeptide.com The robust and sterically hindered nature of the ivDde group, while beneficial for stability, can exacerbate removal difficulties when combined with sequence-dependent aggregation. iris-biotech.de
DMF is the most commonly used solvent for ivDde deprotection with hydrazine. sigmaaldrich.compeptide.com However, when aggregation is suspected to be the cause of incomplete deprotection, modifying the solvent system can be an effective strategy. To disrupt the hydrogen bonds that cause aggregation, chemists may switch to other solvents like N-methylpyrrolidone (NMP) or use co-solvents and additives. peptide.com The addition of dimethyl sulfoxide (B87167) (DMSO) or chaotropic salts to the reaction mixture has been shown to improve deprotection by breaking up aggregates. peptide.com
In some contexts, alternative deprotection reagents have been explored. For the related Dde group, a mixture of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP has been used to achieve orthogonality with Fmoc groups. sigmaaldrich.com Hydroxylamine has also been suggested as an alternative for ivDde removal. researchgate.net Furthermore, additives can be used to prevent specific side reactions. For instance, if a peptide also contains an Alloc (allyloxycarbonyl) group, which can be sensitive to hydrazine, the addition of allyl alcohol to the deprotection cocktail can suppress the undesired reduction of the allyl double bond. sigmaaldrich.com
Influence of Peptide Sequence and Aggregation on Deprotection Completeness
Mitigation of Side Reactions and Protecting Group Scrambling
While the ivDde group is valued for its stability, preventing its unintended migration or premature removal is crucial for synthesizing the correct target peptide.
The ivDde protecting group was developed specifically to overcome the significant issue of protecting group migration, or "scrambling," observed with its predecessor, Dde. sigmaaldrich.comiris-biotech.de Dde has been shown to migrate from one amine to another, particularly during the piperidine (B6355638) treatment for Fmoc removal. iris-biotech.deresearchgate.net
The ivDde group is designed to be stable to the conditions used for Fmoc-SPPS, including repeated treatments with 20% piperidine in DMF for Fmoc deprotection and exposure to trifluoroacetic acid (TFA) during final cleavage from many common resins. sigmaaldrich.comiris-biotech.de This inherent stability is the primary strategy for preventing its undesired removal.
However, some studies have noted that prolonged or repeated exposure to the basic conditions of Fmoc deprotection can lead to a minor degree of ivDde decomposition. researchgate.net This can introduce low levels of undesirable byproducts. To mitigate this, it has been suggested that the duration of piperidine treatment can be shortened or that a less nucleophilic base, such as 2-methylpiperidine, could be substituted for piperidine during the Fmoc removal steps, although this may require optimization to ensure complete Fmoc cleavage. researchgate.net For most applications, the ivDde group's robustness is sufficient to prevent premature deprotection throughout the synthesis. peptide.com
Addressing ivDde Migration Phenomena
Steric Hindrance Considerations in Coupling and Deprotection Steps
The ivDde protecting group is significantly larger and more sterically demanding than its predecessor, the Dde group. iris-biotech.de This increased bulk was intentionally designed to enhance its stability and prevent premature loss or migration during the piperidine treatments used for Fmoc deprotection in lengthy syntheses. iris-biotech.depeptide.com While this robustness is an advantage, it also presents considerable steric challenges during both the coupling and deprotection phases of peptide synthesis.
During coupling, the bulky ivDde group on the α-amino position can hinder the approach of the incoming activated amino acid, potentially leading to slower reaction kinetics and incomplete coupling. This issue is particularly pronounced in sterically demanding sequences, such as those involving multiple bulky residues or during the synthesis of branched peptides where peptide chains are in close proximity. chempep.commerel.si The application of microwave energy has been shown to overcome some of these steric challenges by providing more efficient energy transfer, thus improving coupling efficiency and reducing the formation of deletion products. merel.si
The deprotection of the ivDde group itself can also be hampered by steric factors. Removal of ivDde is typically achieved with a 2-10% solution of hydrazine in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.com However, complete cleavage can be exceptionally sluggish or even incomplete under standard conditions. sigmaaldrich-jp.comiris-biotech.de The difficulty of removal is often sequence-dependent and is exacerbated when the ivDde-protected lysine is located near the C-terminus of the peptide or within a region prone to aggregation on the solid support. sigmaaldrich-jp.comiris-biotech.de In such cases, the peptide's secondary structure can physically block the access of hydrazine to the ivDde group, necessitating harsher conditions or prolonged reaction times, which in turn can risk side reactions.
| Challenge | Phase | Description | Optimization Strategy |
| Reduced Coupling Efficiency | Coupling | The bulky ivDde group on the α-amine can slow down or prevent the complete acylation by the incoming amino acid. chempep.commerel.si | Use of microwave-assisted SPPS to enhance reaction kinetics; extended coupling times or double coupling protocols. merel.si |
| Incomplete Deprotection | Deprotection | Steric hindrance from the peptide sequence, especially near the C-terminus or in aggregated regions, can prevent full access of hydrazine to the ivDde group. sigmaaldrich-jp.comiris-biotech.de | Increase hydrazine concentration (up to 10%); increase reaction time or temperature; use of structure-disrupting co-solvents. sigmaaldrich.com |
| Sequence Dependency | Both | The local environment of the peptide chain significantly impacts the severity of steric hindrance for both coupling and deprotection. iris-biotech.de | Careful sequence planning; strategic placement of the ivDde-protected lysine residue away from known difficult or aggregation-prone sequences. |
Monitoring and Analytical Control of Deprotection Processes
Given the potential for incomplete cleavage of the ivDde group, robust monitoring and analytical control are crucial to ensure the desired product is obtained with high purity. Both spectrophotometric and chromatographic techniques are routinely employed for this purpose. sigmaaldrich.comgyrosproteintechnologies.com
A significant advantage of the ivDde protecting group is that its removal can be monitored in real-time using UV-Vis spectrophotometry. The cleavage reaction with hydrazine releases a chromophoric indazole derivative as a byproduct. sigmaaldrich-jp.comsigmaaldrich.com This byproduct has a strong UV absorbance, allowing for the progress of the deprotection reaction to be followed quantitatively.
The reaction eluent is passed through a spectrophotometer, and the absorbance is monitored at a specific wavelength. The completion of the reaction is indicated when the absorbance returns to the baseline value, signifying that no more indazole byproduct is being released from the resin. sigmaaldrich.com This method provides a direct, non-destructive way to ensure the deprotection reaction has gone to completion before proceeding with the next synthesis step.
| Technique | Parameter | Wavelength | Principle |
| UV-Vis Spectrophotometry | Absorbance of Eluent | ~290 nm sigmaaldrich-jp.comsigmaaldrich.com | The cleavage of the ivDde group by hydrazine produces a 6,6-Dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole byproduct that strongly absorbs UV light at approximately 290 nm. sigmaaldrich-jp.com Monitoring this absorbance allows for real-time tracking of the deprotection reaction. |
While spectrophotometry is excellent for real-time monitoring, chromatographic methods are essential for the final assessment of product purity and confirmation of complete deprotection after the peptide has been cleaved from the resin. gyrosproteintechnologies.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary analytical tool used. gyrosproteintechnologies.com A small aliquot of the crude peptide product is injected onto an HPLC system, typically using a C4 or C18 column and a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.orgthermofisher.com
The successful removal of the ivDde group results in a significant change in the peptide's properties. The resulting peptide with a free α-amino group is more hydrophilic than its ivDde-protected precursor. This difference in polarity leads to a distinct shift in retention time on the RP-HPLC chromatogram; the deprotected peptide will typically elute earlier than the protected one. By comparing the chromatogram of the product to that of the starting material or a reference standard, one can quantify the efficiency of the deprotection reaction. The presence of a peak corresponding to the ivDde-containing peptide indicates incomplete cleavage. gyrosproteintechnologies.com
Furthermore, mass spectrometry (MS), often coupled with HPLC (LC-MS), provides definitive confirmation. It verifies the molecular weight of the desired product and can identify the mass of any impurities, such as the incompletely deprotected peptide, confirming the identity of the peaks observed in the HPLC trace.
| Method | Purpose | Typical Conditions | Expected Outcome of Successful Deprotection |
| Analytical RP-HPLC | Assess purity and quantify deprotection efficiency. gyrosproteintechnologies.com | Column: C4 or C18Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA. rsc.org | A major peak for the desired, deprotected peptide. The peak corresponding to the ivDde-protected starting material should be absent or significantly reduced. The deprotected peptide will have a shorter retention time. |
| LC-MS | Confirm molecular weight of product and impurities. | Coupled directly to the HPLC system. | The mass spectrum of the main HPLC peak will match the theoretical molecular weight of the fully deprotected peptide. Any residual starting material will show a mass corresponding to the ivDde-protected peptide. |
Future Directions and Research Perspectives
Automated Synthesis Protocols for ivDde-L-Lys(Fmoc)-OH Derived Peptides
The integration of ivDde-L-Lys(Fmoc)-OH into automated solid-phase peptide synthesis (SPPS) has significantly streamlined the production of complex peptides. vulcanchem.com Automated synthesizers can be programmed to perform the selective deprotection of the Fmoc and ivDde groups, enabling the synthesis of branched and modified peptides with high efficiency. sigmaaldrich.commerel.si
Key aspects of automated synthesis protocols include:
Orthogonal Deprotection: The ivDde group is stable to the piperidine (B6355638) solutions used for Fmoc removal and the trifluoroacetic acid (TFA) used for resin cleavage. vulcanchem.com It can be selectively cleaved using a solution of 2% hydrazine (B178648) in dimethylformamide (DMF). vulcanchem.comsigmaaldrich.com
Microwave-Assisted SPPS: The use of microwave energy can enhance coupling efficiency, especially in sterically hindered regions of branched peptides, leading to faster synthesis times and higher purity products. vulcanchem.commerel.si For instance, the synthesis of a tetra-branched antifreeze peptide analog was achieved in under 5 hours with 71% purity using this method. merel.si
Monitoring Deprotection: The removal of the ivDde group can be monitored spectrophotometrically by detecting the indazole byproduct, which absorbs light at 290 nm. sigmaaldrich-jp.com
| Parameter | Condition | Purpose |
| Fmoc Removal | 20% piperidine in DMF | Deprotection of the α-amine |
| ivDde Removal | 2% hydrazine in DMF | Selective deprotection of the ε-amine |
| Monitoring | UV absorbance at 290 nm | Tracking the progress of ivDde cleavage |
Expansion of Applications in Chemical Biology Tool Development
The unique properties of ivDde-L-Lys(Fmoc)-OH make it a valuable reagent for the development of sophisticated tools in chemical biology. The ability to selectively deprotect the lysine (B10760008) side chain allows for the site-specific introduction of various functional moieties.
Current and emerging applications include:
Fluorescently Labeled Peptides: Site-specific labeling with fluorescent dyes enables the study of peptide-receptor interactions and cellular localization. vulcanchem.com For example, it has been used to synthesize fluorescently labeled α-calcitonin gene-related peptide analogs for receptor binding assays. vulcanchem.com
Branched and Cyclic Peptides: The synthesis of branched peptides, such as multi-antigenic peptides (MAPs) for vaccine development, and cyclic peptides with enhanced stability and bioactivity is facilitated by the orthogonal protection strategy. chempep.comresearchgate.netcem.com
Bioconjugates: The selective modification of the lysine side chain allows for the conjugation of peptides to other molecules like lipids (palmitoylation), pesticides, or polyethylene (B3416737) glycol (PEG) to create bioconjugates with tailored properties. vulcanchem.compeptide.com This is also instrumental in creating antibody-drug conjugates (ADCs). vulcanchem.com
Development of Novel Reagents and Methodologies for Improved Selectivity and Yield
While the ivDde group offers significant advantages, research continues to focus on developing new reagents and methods to further improve the efficiency and scope of its use.
Alternative Deprotection Reagents: While hydrazine is effective, alternative reagents are being explored. For instance, complete orthogonality with the Fmoc group has been demonstrated using hydroxylamine (B1172632) hydrochloride/imidazole (B134444) in NMP for Dde removal, a related protecting group. sigmaaldrich.comresearchgate.net
Overcoming Sluggish Deprotection: In some cases, particularly when the ivDde-protected lysine is near the C-terminus or within an aggregated peptide sequence, its removal can be slow. sigmaaldrich.comsigmaaldrich-jp.com Using ivDde-L-Lys(Fmoc)-OH instead of its isomer, Fmoc-L-Lys(ivDde)-OH, can circumvent this issue by allowing side-chain modification to occur during chain extension. sigmaaldrich.comsigmaaldrich-jp.com
New Protecting Groups: The development of novel protecting groups with similar orthogonality but improved cleavage kinetics and stability continues to be an active area of research. For example, the ivDmb group has shown promise in reducing scrambling compared to Dde and easier removal compared to ivDde. iris-biotech.de
Computational Approaches to Predict and Optimize ivDde-L-Lys(Fmoc)-OH Reactivity and Peptide Assembly
Computational modeling is emerging as a powerful tool to predict and optimize the behavior of protected amino acids in peptide synthesis.
Predicting Reactivity: Molecular modeling can be used to understand the factors influencing the rate and selectivity of the ivDde deprotection reaction. This can help in designing optimized reaction conditions.
Optimizing Peptide Assembly: Computational methods can predict potential issues during peptide synthesis, such as aggregation, which can hinder deprotection and coupling reactions. sigmaaldrich.com This allows for the proactive adjustment of synthesis strategies.
Designing Novel Derivatives: Computational design can aid in the development of new protecting groups with enhanced properties by simulating their chemical behavior and stability. google.com
Q & A
Q. Mitigation strategies :
- Use co-solvents (e.g., 20% DMSO in DMF) to improve dissolution.
- Pre-activate the amino acid with HOBt/DIC for 5 min before coupling to enhance reactivity .
- Optimize resin swelling with dichloromethane (DCM) before coupling to improve accessibility .
How can researchers verify the selective removal of the ivDde group without compromising Fmoc protection?
Level : Advanced
Answer :
Analytical workflow :
UV-Vis Monitoring : The ivDde group absorbs at 280 nm. After hydrazine treatment, a decrease in absorbance confirms cleavage .
MALDI-TOF MS : Compare masses of intermediate peptides before and after deprotection. A mass shift of 126.12 Da (ivDde removal) should align with theoretical values .
HPLC Retention Time : Post-deprotection peptides exhibit shorter retention times due to increased hydrophilicity.
Case study : In a chlorothalonil conjugate synthesis, ivDde removal was confirmed via MALDI-TOF (observed: 1456.7 Da; theoretical: 1456.3 Da), with Fmoc intactness validated by Edman degradation .
What protocols optimize coupling efficiency for ivDde-L-Lys(Fmoc)-OH in sterically demanding peptide sequences?
Level : Advanced
Answer :
Optimization steps :
Q. Troubleshooting :
- Incomplete coupling: Add 0.1 M OxymaPure to suppress racemization and improve yield .
- Side reactions: Monitor for aspartimide formation via LC-MS; mitigate with 0.1 M HOAt during activation .
How does the steric hindrance of ivDde impact stability during prolonged SPPS cycles?
Level : Advanced
Answer :
The ivDde group’s cyclohexenone ring provides steric shielding, preventing β-elimination or thiol exchange under basic conditions (e.g., piperidine). Stability tests show:
- Fmoc compatibility : No cleavage observed after 24 hr in 20% piperidine/DMF .
- Thermal stability : ivDde remains intact at 50°C for 6 hr in DMF, unlike Dde, which degrades under similar conditions .
Application note : In palmitoylated peptide synthesis, ivDde-L-Lys(Fmoc)-OH maintained >95% stability over 72 hr, enabling sequential lipid and fluorescent labeling .
What strategies prevent side reactions when synthesizing aspartyl-containing peptides with ivDde-L-Lys(Fmoc)-OH?
Level : Advanced
Answer :
Aspartyl residues adjacent to ivDde-L-Lys(Fmoc)-OH are prone to cyclization or β-sheet aggregation. Solutions include:
- Backbone amide protection : Incorporate Hmb (2-hydroxy-4-methoxybenzyl) groups on preceding residues to disrupt hydrogen bonding .
- Low-temperature coupling : Perform reactions at 4°C to slow aspartimide formation .
- Post-synthesis analysis : Use ESI-MS to detect +18 Da (water adducts) or -17 Da (ammonia loss) indicative of side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
